2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
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Overview
Description
2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzamide moiety attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of dibenzofuran, followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Reduction: Formation of N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-hydroxydibenzo[b,d]furan-3-yl)benzamide
- 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- 2-bromo-N-(2-methoxydibenzo[b,d]thiophene-3-yl)benzamide
Uniqueness
2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to the presence of the bromine atom and the methoxy group, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c1-24-19-10-14-12-6-3-5-9-17(12)25-18(14)11-16(19)22-20(23)13-7-2-4-8-15(13)21/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZYOUBGBKIJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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